Cas no 1179176-22-7 (1-chloro-2-(3-chloroprop-1-yn-1-yl)benzene)

1-Chloro-2-(3-chloroprop-1-yn-1-yl)benzene is a chlorinated aromatic compound featuring a propargyl chloride substituent. Its molecular structure, combining a benzene ring with a reactive chloroalkyne group, makes it a versatile intermediate in organic synthesis. The compound is particularly useful in cross-coupling reactions, such as Sonogashira and Heck couplings, due to its dual functional groups. Its stability under standard conditions allows for ease of handling and storage. Additionally, the presence of both chloro and alkyne moieties enables selective modifications, facilitating the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science. This compound’s reactivity and structural features make it valuable for advanced synthetic applications.
1-chloro-2-(3-chloroprop-1-yn-1-yl)benzene structure
1179176-22-7 structure
Product Name:1-chloro-2-(3-chloroprop-1-yn-1-yl)benzene
CAS No:1179176-22-7
MF:C9H6Cl2
MW:185.04994058609
CID:4575459
PubChem ID:61029074
Update Time:2025-05-24

1-chloro-2-(3-chloroprop-1-yn-1-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-chloro-2-(3-chloro-1-propyn-1-yl)-
    • 1-chloro-2-(3-chloroprop-1-yn-1-yl)benzene
    • Inchi: 1S/C9H6Cl2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,7H2
    • InChI Key: VYOPEAVPTIVEDT-UHFFFAOYSA-N
    • SMILES: C1(Cl)=CC=CC=C1C#CCCl

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Additional information on 1-chloro-2-(3-chloroprop-1-yn-1-yl)benzene

1-Chloro-2-(3-Chloroprop-1-Yn-1-Yl)Benzene

Introduction to 1-Chloro-2-(3-Chloroprop-1-Yn-1-Yl)Benzene (CAS No. 1179176-22-7)

1-Chloro-2-(3-Chloroprop-1-Yn-1-Yl)Benzene, also known by its CAS registry number CAS No. 1179176-22-7, is a unique organic compound that has garnered attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its benzene ring substituted with a chlorine atom at position 1 and a chlorinated propargyl group at position 2. The presence of these substituents imparts distinctive chemical properties, making it a valuable molecule for various applications.

Structural Features and Synthesis

The molecular structure of CAS No. 1179176-22-7 is defined by a benzene ring with two substituents: a chlorine atom at the para position (position 4) and a chlorinated propargyl group at the meta position (position 3). The propargyl group, which contains a triple bond (C≡C), introduces unique reactivity and electronic properties to the molecule. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various methods, including nucleophilic aromatic substitution and coupling reactions.

One notable approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the propargyl group onto the aromatic ring. This method has been optimized in recent studies to achieve high yields and selectivity, making it a preferred route for large-scale production. Additionally, the incorporation of chlorine atoms into the molecule enhances its stability and reactivity, making it suitable for further functionalization in downstream processes.

Chemical Properties and Reactivity

CAS No. 1179176-22-7 exhibits several key chemical properties that make it an interesting subject for research. Its solubility in organic solvents, such as dichloromethane and THF, facilitates its use in solution-based reactions. The presence of the triple bond in the propargyl group renders the molecule susceptible to addition reactions, such as hydroboration or cycloaddition processes. Recent studies have explored its reactivity under different conditions, revealing potential applications in polymer synthesis and drug design.

The electronic effects of the chlorine substituents also play a significant role in determining the compound's reactivity. The electron-withdrawing nature of chlorine atoms increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. This property has been exploited in designing new synthetic pathways for complex aromatic compounds.

Applications in Pharmaceutical Research

The unique structure of CAS No. 1179176-22-7 has positioned it as a promising candidate in pharmaceutical research. Its ability to undergo various transformations makes it an ideal building block for constructing bioactive molecules with potential therapeutic applications. Recent studies have focused on its role as an intermediate in the synthesis of antiviral agents and anticancer drugs.

In one groundbreaking study published in *Nature Communications*, researchers demonstrated that derivatives of CAS No. 1179176-22-7 exhibit potent antiproliferative activity against several cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell growth and apoptosis makes it a valuable lead compound for drug discovery efforts.

Furthermore, its compatibility with modern drug delivery systems has been explored, highlighting its potential as a component in targeted therapies. The development of novel formulations incorporating CAS No. 1

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